A Technical Guide to the Chemical Properties and Applications of 4-Fluorophenylboronic Acid (CAS 1765-93-1)
A Technical Guide to the Chemical Properties and Applications of 4-Fluorophenylboronic Acid (CAS 1765-93-1)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract: 4-Fluorophenylboronic acid (4-FPBA) is a cornerstone reagent in modern synthetic chemistry, prized for its unique reactivity profile and stability. Its strategic importance is most pronounced in palladium-catalyzed cross-coupling reactions, serving as a fundamental building block in the synthesis of complex molecules for the pharmaceutical, agrochemical, and materials science sectors. The presence of a fluorine atom at the para-position of the phenyl ring imparts distinct electronic properties that modulate the reactivity of the boronic acid moiety, enhancing its efficacy in key transformations such as the Suzuki-Miyaura coupling. This guide provides an in-depth exploration of the physicochemical properties, structural characteristics, core reactivity, and practical applications of 4-FPBA, complete with a detailed experimental protocol for its use in a representative cross-coupling reaction.
Introduction: The Role of Organoboron Compounds in Modern Synthesis
Organoboron compounds, particularly boronic acids and their derivatives, have become indispensable tools in synthetic chemistry.[1] Their utility stems from a combination of factors: they are generally stable, often crystalline solids with low toxicity, and they exhibit a broad range of reactivity that can be finely tuned.[2] Among the vast portfolio of organoboron reagents, 4-Fluorophenylboronic acid has emerged as a particularly versatile and valuable molecule.
Structurally, it consists of a phenyl ring substituted with a boronic acid functional group [-B(OH)₂] and a fluorine atom at the para-position.[3] This substitution is not merely an identifying feature; the high electronegativity of the fluorine atom exerts a significant electron-withdrawing effect on the aromatic ring. This electronic perturbation is critical, as it lowers the pKa of the boronic acid compared to its non-fluorinated analog, phenylboronic acid, facilitating the crucial transmetalation step in cross-coupling reactions under milder conditions.[1] Consequently, 4-FPBA is a key intermediate in the synthesis of numerous biologically active compounds and advanced materials.[4][5]
Physicochemical and Structural Properties
A comprehensive understanding of a reagent's physical properties is paramount for its effective use in experimental design. 4-FPBA is typically a white to off-white crystalline solid, stable under normal laboratory conditions.[5]
Table 1: Physicochemical Properties of 4-Fluorophenylboronic Acid
| Property | Value | Source(s) |
| CAS Number | 1765-93-1 | [6] |
| Molecular Formula | C₆H₆BFO₂ | [3][7] |
| Molecular Weight | 139.92 g/mol | [3][7] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 262-265 °C | [5] |
| Solubility | Slightly soluble in water; soluble in many organic solvents. | [5][6] |
| pKa | The electron-withdrawing fluorine lowers the pKa relative to phenylboronic acid, enhancing Lewis acidity.[1] | N/A |
Solid-State and Crystal Structure
The three-dimensional arrangement of molecules in the solid state provides insight into intermolecular interactions and packing forces. The crystal structure of 4-Fluorophenylboronic acid has been determined and is available in the Crystallography Open Database (COD) under the entry number 4125520.[3] In the solid state, boronic acids often form hydrogen-bonded dimers or extended networks, which contributes to their characteristic stability and high melting points.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 4-FPBA.
-
¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine substituent.
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbon atom attached to the boron will typically show a broad signal due to the quadrupolar nature of the boron nucleus.[8][9]
-
¹⁹F NMR: This is a highly sensitive technique for fluorine-containing compounds, showing a distinct signal for the para-fluoro substituent. It is also an excellent method for monitoring reaction progress.[10][11]
-
¹¹B NMR: Boron-11 NMR is a powerful tool for studying organoboron compounds. The chemical shift provides direct information about the coordination state of the boron atom (trigonal planar sp² in the boronic acid vs. tetrahedral sp³ in a boronate 'ate' complex).[12]
Core Reactivity: The Suzuki-Miyaura Coupling
The premier application of 4-FPBA is its participation in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds.[13] This reaction couples the fluorophenyl group of 4-FPBA with an organic halide or triflate in the presence of a palladium catalyst and a base.[14]
The Catalytic Cycle and the Role of Fluorine
The mechanism proceeds through a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[13] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex.
-
Transmetalation: This is the crucial step where the organic group is transferred from boron to palladium. It requires activation of the boronic acid by a base (like K₂CO₃ or Cs₂CO₃) to form a more nucleophilic boronate 'ate' complex. The electron-withdrawing fluorine atom on 4-FPBA enhances the Lewis acidity of the boron center, facilitating the formation of this boronate complex and often accelerating the rate of transmetalation.[1][2]
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.[14]
The superior performance of 4-FPBA in many Suzuki-Miyaura reactions can be directly attributed to the electronic effect of the fluorine atom, which promotes the rate-limiting transmetalation step.[15]
Applications in Drug Discovery and Materials Science
The 4-fluorophenyl motif is prevalent in a wide range of pharmaceuticals and functional materials. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate lipophilicity, making it a valuable substituent in drug design. 4-FPBA is a key precursor for installing this group.
-
Pharmaceuticals: It is used in the synthesis of anti-cancer agents, enzyme inhibitors, and treatments for metabolic diseases like diabetes.[4][5] For instance, 4-FPBA has been investigated for its β-lactamase inhibition activity, which is relevant for overcoming antibiotic resistance.
-
Agrochemicals: The synthesis of complex pesticides and herbicides often relies on cross-coupling reactions where 4-FPBA is a key reactant.
-
Materials Science: It is employed in the creation of polymers, fluorescent materials, and liquid crystals where the electronic properties of the fluorinated aryl group are leveraged.[4]
-
Chemical Biology & Sensors: The ability of the boronic acid group to reversibly bind with diols makes 4-FPBA useful in bioconjugation techniques and for the development of glucose sensors.[4]
Experimental Protocol: Suzuki-Miyaura Coupling of 4-FPBA
This section provides a representative, self-validating protocol for the Suzuki-Miyaura cross-coupling of 4-Fluorophenylboronic acid with an aryl bromide. The methodology is adapted from established procedures for similar couplings.[16]
Objective: To synthesize 4-fluoro-4'-methylbiphenyl from 4-bromotoluene and 4-Fluorophenylboronic acid.
Materials and Reagents
| Reagent/Material | Grade |
| 4-Fluorophenylboronic acid | ≥98% |
| 4-Bromotoluene | ≥98% |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | ≥99% |
| Potassium Carbonate (K₂CO₃) | Anhydrous |
| Toluene | Anhydrous |
| Ethanol | Reagent Grade |
| Water | Deionized |
| Ethyl Acetate | ACS Grade |
| Brine (Saturated NaCl solution) | N/A |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade |
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromotoluene (1.0 eq), 4-Fluorophenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (0.03 eq), to the flask. The use of a pre-catalyst is critical for ensuring the generation of the active Pd(0) species.[17]
-
Solvent Addition: Add a degassed 4:1:1 mixture of toluene:ethanol:water. The volume should be sufficient to ensure all reagents are dissolved upon heating (e.g., 20 mL for a 1 mmol scale).
-
Inert Atmosphere: Securely seal the flask and condenser. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen, which can deactivate the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
Reaction: Lower the flask into a pre-heated oil bath at 95 °C. Stir the mixture vigorously. The reaction's success is contingent on maintaining an oxygen-free environment and adequate temperature control.
-
Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical eluent for TLC is 10% ethyl acetate in hexanes. The reaction is generally complete within 4-12 hours.
-
Workup: Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine to remove inorganic salts and water-soluble impurities.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure 4-fluoro-4'-methylbiphenyl.
Safety and Handling
4-Fluorophenylboronic acid is considered hazardous and requires careful handling.[6]
-
Hazards: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[6][18]
-
Precautions: Always handle in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.
-
Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. It is recommended to store at 0-8 °C for long-term stability.[4]
Conclusion
4-Fluorophenylboronic acid is a powerful and versatile reagent whose utility is firmly established in both academic research and industrial-scale synthesis. Its value is derived from the predictable and potent reactivity of the boronic acid moiety, which is electronically enhanced by the para-fluoro substituent. A thorough understanding of its properties, reactivity, and handling protocols, as outlined in this guide, is essential for any scientist seeking to leverage this key building block for the efficient construction of complex molecular architectures.
References
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Organic Syntheses. (n.d.). Preparation of Tetrabutylammonium(4-Fluorophenyl)trifluoroborate. Organic Syntheses. Available from: [Link]
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Ashe, A. J., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. University of Pittsburgh. Available from: [Link]
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PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available from: [Link]
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ResearchGate. (n.d.). ¹H NMR, ¹³C NMR, ¹⁹F NMR, and ¹¹B NMR spectrum of pure C4mim BF4. Available from: [Link]
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Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]
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Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Available from: [Link]
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ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Available from: [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
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PMC. (n.d.). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]
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ResearchGate. (2025). ¹H, ¹³C, ¹⁹Fand ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available from: [Link]
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ResearchGate. (2025). (PDF) Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available from: [Link]
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Pharmaffiliates. (n.d.). CAS No : 1765-93-1| Chemical Name : 4-Fluorophenylboronic Acid. Available from: [Link]
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